Cas no 1247048-13-0 (2-Chloro-2-(2,3-dichlorophenyl)acetonitrile)
2-Chloro-2-(2,3-dichlorophenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-2-(2,3-dichlorophenyl)acetonitrile
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- Inchi: 1S/C8H4Cl3N/c9-6-3-1-2-5(8(6)11)7(10)4-12/h1-3,7H
- InChI Key: DUZHRXYEQZXKDQ-UHFFFAOYSA-N
- SMILES: ClC(C#N)C1C=CC=C(C=1Cl)Cl
Computed Properties
- Exact Mass: 218.940932g/mol
- Monoisotopic Mass: 218.940932g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 23.8Ų
2-Chloro-2-(2,3-dichlorophenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A715967-1g |
2-Chloro-2-(2,3-dichlorophenyl)acetonitrile |
1247048-13-0 | 97% | 1g |
$300.0 | 2024-04-25 |
2-Chloro-2-(2,3-dichlorophenyl)acetonitrile Suppliers
2-Chloro-2-(2,3-dichlorophenyl)acetonitrile Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 2-Chloro-2-(2,3-dichlorophenyl)acetonitrile
Recent Advances in the Study of 2-Chloro-2-(2,3-dichlorophenyl)acetonitrile (CAS: 1247048-13-0)
2-Chloro-2-(2,3-dichlorophenyl)acetonitrile (CAS: 1247048-13-0) is a chlorinated phenylacetonitrile derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been investigated for its potential applications in drug discovery and development, particularly as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its reactivity, biological activity, and potential therapeutic uses, making it a subject of considerable scientific interest.
The primary focus of recent research has been on the synthetic utility of 2-Chloro-2-(2,3-dichlorophenyl)acetonitrile. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its role as a key intermediate in the synthesis of novel heterocyclic compounds with potential antimicrobial properties. The researchers utilized this compound in a multi-step reaction sequence to produce a series of pyrazole and imidazole derivatives, which exhibited promising activity against drug-resistant bacterial strains. The study highlighted the compound's reactivity, particularly its ability to undergo nucleophilic substitution reactions, which makes it a valuable building block in medicinal chemistry.
Another significant area of investigation has been the compound's potential as a precursor in the development of agrochemicals. A recent report in Pest Management Science (2024) detailed the use of 2-Chloro-2-(2,3-dichlorophenyl)acetonitrile in the synthesis of new phenylpyrazole insecticides. The study found that derivatives of this compound displayed high efficacy against a range of agricultural pests, with low toxicity to non-target organisms. This research underscores the compound's versatility and its potential to contribute to sustainable pest management solutions.
In addition to its synthetic applications, recent studies have also explored the biological activity of 2-Chloro-2-(2,3-dichlorophenyl)acetonitrile itself. A preprint article on bioRxiv (2024) reported preliminary findings on its inhibitory effects on certain enzymes involved in inflammatory pathways. While the exact mechanism of action remains under investigation, these findings suggest that the compound may have potential as a lead structure for the development of anti-inflammatory agents. Further studies are needed to validate these results and explore their therapeutic implications.
Despite these promising developments, challenges remain in the practical application of 2-Chloro-2-(2,3-dichlorophenyl)acetonitrile. Issues such as scalability of synthesis, stability under various conditions, and potential toxicity profiles need to be addressed in future research. Nevertheless, the compound's unique chemical properties and demonstrated utility in multiple domains make it a compelling subject for ongoing investigation. As research progresses, it is expected that new applications and insights will continue to emerge, further solidifying its importance in chemical biology and pharmaceutical sciences.
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